3-Amino-5-(trifluoromethyl)picolinonitrile

PIM kinase inhibitor anticancer agent heterocyclic synthesis

3-Amino-5-(trifluoromethyl)picolinonitrile (CAS 1211515-30-8) is a polysubstituted pyridine building block featuring a 2-cyano, 3-amino, and 5-trifluoromethyl substitution pattern on the pyridine ring. The compound has the molecular formula C7H4F3N3 and a molecular weight of 187.12 g/mol.

Molecular Formula C7H4F3N3
Molecular Weight 187.125
CAS No. 1211515-30-8
Cat. No. B2671205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-(trifluoromethyl)picolinonitrile
CAS1211515-30-8
Molecular FormulaC7H4F3N3
Molecular Weight187.125
Structural Identifiers
SMILESC1=C(C=NC(=C1N)C#N)C(F)(F)F
InChIInChI=1S/C7H4F3N3/c8-7(9,10)4-1-5(12)6(2-11)13-3-4/h1,3H,12H2
InChIKeyUXJIIIGYZOHJGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-(trifluoromethyl)picolinonitrile (CAS 1211515-30-8): Structural and Chemical Property Overview for Procurement Decisions


3-Amino-5-(trifluoromethyl)picolinonitrile (CAS 1211515-30-8) is a polysubstituted pyridine building block featuring a 2-cyano, 3-amino, and 5-trifluoromethyl substitution pattern on the pyridine ring. The compound has the molecular formula C7H4F3N3 and a molecular weight of 187.12 g/mol . Its calculated octanol/water partition coefficient (LogP) is 1.7, and it contains one hydrogen bond donor and six hydrogen bond acceptors [1]. The compound serves as a key intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles, with the amino group at the 3-position providing a nucleophilic site for further derivatization [2].

Why Substituting 3-Amino-5-(trifluoromethyl)picolinonitrile with Regioisomeric or Functional Analogs Leads to Divergent Reactivity and Synthetic Outcomes


Substitution of 3-amino-5-(trifluoromethyl)picolinonitrile with closely related analogs is not chemically or functionally equivalent. The 2-cyano-3-amino-5-trifluoromethyl substitution pattern confers a distinct reactivity profile that differs fundamentally from its 5-amino-3-trifluoromethyl regioisomer (CAS 573762-62-6) and its 3-fluoro analog (CAS 80194-71-4). Specifically, the 3-amino group in the target compound is ortho to the 2-cyano group, enabling intramolecular cyclization pathways to fused heterocycles such as pyrazolopyridines and pyridopyrimidines, while the 5-trifluoromethyl group provides metabolic stability without participating in these transformations. In contrast, the 5-amino regioisomer directs reactivity toward thiophosgene coupling in apalutamide intermediate synthesis , and the 3-fluoro analog lacks the nucleophilic amino handle entirely, limiting derivatization to cross-coupling chemistry . These regioisomeric differences dictate incompatible synthetic routes and distinct downstream applications, making generic substitution unworkable for most research programs [1].

Quantitative Differentiation of 3-Amino-5-(trifluoromethyl)picolinonitrile Against Regioisomers and Functional Analogs


Patent-Documented Synthetic Utility as a Direct Intermediate for PIM Kinase Inhibitors

Patent CN-113563139-A explicitly identifies 3-amino-5-(trifluoromethyl)picolinonitrile as a key intermediate in the preparation of PIM kinase inhibitors with demonstrated inhibitory activity against multiple cancer-related kinases. The patent claims general formula (I) compounds incorporating the 2-cyano-3-amino-5-trifluoromethylpyridine scaffold [1]. The regioisomer 5-amino-3-(trifluoromethyl)picolinonitrile (CAS 573762-62-6), while also patent-documented, is specifically designated for androgen receptor antagonist synthesis (apalutamide intermediates) rather than PIM kinase inhibitor pathways [2].

PIM kinase inhibitor anticancer agent heterocyclic synthesis

Regioisomer-Dependent Reactivity: Ortho-Cyano/Amino Cyclization Capability vs. Thiophosgene Coupling Pathway

The 2-cyano group ortho to the 3-amino group in the target compound enables intramolecular cyclization to form fused pyrazolopyridine and pyridopyrimidine scaffolds under standard conditions, a transformation that is sterically and electronically precluded in the 5-amino regioisomer [1]. Conversely, the 5-amino regioisomer (CAS 573762-62-6) reacts with thiophosgene to form an isothiocyanate intermediate (APAL-008) in the apalutamide synthetic route, a transformation requiring the amino group at the 5-position para to the ring nitrogen [2]. The 3-amino compound lacks this specific reactivity profile.

fused heterocycle synthesis pyrazolopyridine regioselective cyclization

Physicochemical Differentiation: Calculated LogP and Hydrogen Bonding Profile vs. 3-Fluoro Analog

The target compound exhibits a calculated LogP of 1.7 with one hydrogen bond donor (from the primary amino group) and six hydrogen bond acceptors [1]. In contrast, the 3-fluoro analog (3-fluoro-5-(trifluoromethyl)picolinonitrile, CAS 80194-71-4) has no hydrogen bond donors due to the absence of the amino group, and its molecular weight is 190.1 g/mol (vs. 187.12 g/mol for the target) . The boiling point of the 3-fluoro analog is reported at 208.5 °C at 760 mmHg , while no experimental boiling point data is currently available for the target compound .

lipophilicity LogP hydrogen bonding

Proliferation Arrest Activity in Undifferentiated Cells: Quantitative IC50 Data in Pancreatic Cancer Lines

The target compound demonstrates direct antiproliferative activity in pancreatic cancer cell lines. After 24-hour exposure, IC50 values of 0.051 µM were observed in BxPC-3 cells and 0.066 µM in Panc-1 cells . Additionally, the compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, evidencing potential use as an anticancer agent [1].

antiproliferative pancreatic cancer cell differentiation

Procurement-Driven Application Scenarios for 3-Amino-5-(trifluoromethyl)picolinonitrile Based on Quantitative Evidence


Medicinal Chemistry: PIM Kinase Inhibitor Lead Optimization and SAR Studies

Based on patent CN-113563139-A documentation, 3-amino-5-(trifluoromethyl)picolinonitrile serves as a direct intermediate for synthesizing PIM kinase inhibitors. Researchers pursuing PIM kinase as an anticancer target can employ this scaffold for structure-activity relationship studies, leveraging the patent-validated synthetic route and the scaffold's demonstrated antiproliferative activity (IC50 0.051–0.066 µM in pancreatic cancer lines) as a performance baseline [1] .

Synthetic Chemistry: Orthogonal Cyclization to Fused Pyrazolopyridine and Pyridopyrimidine Scaffolds

The ortho-cyano/amino orientation of 3-amino-5-(trifluoromethyl)picolinonitrile uniquely enables intramolecular cyclization to form fused heterocyclic systems including pyrazolopyridines and pyridopyrimidines. This reactivity distinguishes it from the 5-amino regioisomer, which undergoes thiophosgene coupling instead. Programs requiring fused pyridine-based heterocycles for kinase inhibitor design or other bioactive molecule synthesis should prioritize this regioisomer for cyclization-based synthetic strategies [2].

Drug Discovery: Differentiation-Inducing Anticancer Agent Development

3-Amino-5-(trifluoromethyl)picolinonitrile exhibits pronounced activity in arresting undifferentiated cell proliferation and inducing monocytic differentiation. With quantified IC50 values of 0.051 µM (BxPC-3) and 0.066 µM (Panc-1), this compound provides a defined potency benchmark for hit-to-lead optimization in differentiation therapy programs targeting pancreatic cancer and potentially other malignancies characterized by undifferentiated cell populations .

Process Chemistry: Procurement of High-Purity Building Block for Downstream Derivatization

The compound is commercially available in purities of 95–98% from multiple vendors [3]. Its amino group provides a versatile handle for amide formation, sulfonamide synthesis, reductive amination, and heterocycle construction, while the trifluoromethyl group enhances metabolic stability and the cyano group offers additional functionality for further elaboration. Procurement specifications should verify purity (≥95%) and identity via NMR or HPLC to ensure reproducibility in downstream synthetic sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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